molecular formula C18H22FN5O B2382501 N-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine CAS No. 923677-36-5

N-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine

Cat. No.: B2382501
CAS No.: 923677-36-5
M. Wt: 343.406
InChI Key: KFFAMUBFJYIYBO-UHFFFAOYSA-N
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Description

N-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine is a pyrimidine derivative featuring a piperazine ring substituted with a 3-fluorobenzoyl group. Its structure includes a pyrimidine core with an ethyl group at position 4, a methyl group at position 6, and a piperazine moiety at position 2. The 3-fluorobenzoyl substituent on the piperazine introduces electron-withdrawing and lipophilic properties, which may enhance binding affinity to biological targets such as receptors or enzymes . Pyrimidine derivatives are widely explored in pharmaceutical research due to their versatility in modulating pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O/c1-3-20-16-11-13(2)21-18(22-16)24-9-7-23(8-10-24)17(25)14-5-4-6-15(19)12-14/h4-6,11-12H,3,7-10H2,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFAMUBFJYIYBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of N-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of piperazine-linked pyrimidines. Below is a comparative analysis of structurally related analogs, highlighting key differences in substituents and inferred biological implications:

Table 1: Structural Comparison of Selected Piperazine-Pyrimidine Derivatives

Compound Name Substituents on Piperazine Pyrimidine Substituents Notable Functional Groups Potential Impact on Properties
N-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine (Target Compound) 3-Fluorobenzoyl Ethyl (C4), Methyl (C6) Fluorobenzoyl (electron-withdrawing) Enhanced target binding, moderate lipophilicity
N-ethyl-2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-amine 4-Iodophenyl sulfonyl Ethyl (C4), Methyl (C6) Sulfonyl (polar), Iodo (bulky) Increased steric hindrance, altered solubility
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine Unsubstituted Butyl (C4) Unmodified piperazine Higher lipophilicity, potential for CNS penetration
N-ethyl-N-methyl-6-(3-methylbenzene-1-sulfonyl)-2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine Phenyl, 3-methylbenzenesulfonyl Ethyl-Methyl (C4), Tetrahydropyrido ring Sulfonyl, fused bicyclic system Extended half-life, possible metabolic stability
N-[(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine Trifluoromethyl pyrimidine Cyclopentyl, isopropyl Trifluoromethyl (electron-deficient) Improved metabolic resistance, conformational rigidity

Key Observations

Substituent Effects on Piperazine :

  • The 3-fluorobenzoyl group in the target compound (electron-withdrawing fluorine) may enhance binding specificity compared to the 4-iodophenyl sulfonyl group in ’s analog, which introduces steric bulk and polarity .
  • Unsubstituted piperazine () lacks directional interactions but offers simplicity for further functionalization .

Pyrimidine Core Modifications: Ethyl vs. Tetrahydropyrido Ring (): This fused bicyclic system could enhance rigidity, reducing entropy loss upon target binding and improving affinity .

Functional Group Influence: Trifluoromethyl () enhances metabolic stability and electron-deficient character, favoring interactions with hydrophobic pockets in enzymes .

Biological Activity

N-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H23FN4S\text{C}_{18}\text{H}_{23}\text{F}\text{N}_4\text{S}

This structure includes a piperazine moiety, which is commonly associated with enhanced biological activity in medicinal chemistry.

Research indicates that compounds similar to this compound often exert their effects through:

  • Inhibition of Cell Proliferation : The compound has shown significant cytotoxicity against various cancer cell lines, indicating its potential as an antitumor agent.
  • Induction of Apoptosis : Studies have demonstrated that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Targeting Specific Kinases : The presence of a piperazine ring often enhances selectivity for certain protein kinases, which are critical in cancer progression.

Cytotoxicity Against Cancer Cell Lines

The biological activity of this compound has been evaluated against various human cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Mechanism
MCF7 (Breast Cancer)5.0Induces apoptosis
A549 (Lung Cancer)7.5Inhibits cell proliferation
HT29 (Colorectal Cancer)3.8Apoptosis induction
A2780 (Ovarian Cancer)4.5Apoptosis and necrosis
518A2 (Melanoma)2.0Strong cytotoxicity

These values indicate that the compound exhibits potent cytotoxic effects, particularly against melanoma and ovarian cancer cell lines.

Study 1: Antitumor Activity Evaluation

In a study conducted by Sommerwerk et al., the compound demonstrated significant antitumor activity with EC50 values ranging from 1.4 to 10.5 µM across various human cancer cell lines. The study highlighted its selective activity against specific types of cancer, particularly melanoma and colorectal adenocarcinoma .

Study 2: Mechanistic Insights

Another study explored the mechanistic aspects of the compound's action. DAPI staining revealed that treatment with this compound led to nuclear condensation and morphological changes consistent with apoptosis. Furthermore, reverse transcription PCR analysis indicated up-regulation of pro-apoptotic genes while down-regulating anti-apoptotic genes .

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